molecular formula C5H10ClF2NO B6295136 1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride CAS No. 2316459-28-4

1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride

Cat. No.: B6295136
CAS No.: 2316459-28-4
M. Wt: 173.59 g/mol
InChI Key: JNMXQDXSGBAVGY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclobutanol ring, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, and its impact on the environment .

Future Directions

This involves predicting or suggesting further studies that can be done with the compound. It could involve suggesting modifications to its structure to enhance its properties, studying its behavior under different conditions, or exploring new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride typically involves multiple steps, including the formation of the cyclobutanol ring, introduction of the aminomethyl group, and the addition of fluorine atoms. Common synthetic routes may involve the use of cyclization reactions, nucleophilic substitution, and fluorination reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)-3-fluoro-cyclobutanol
  • 1-(Aminomethyl)-3,3-dichloro-cyclobutanol
  • 1-(Aminomethyl)-3,3-dibromo-cyclobutanol

Uniqueness

1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9,2-5)3-8;/h9H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXQDXSGBAVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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